molecular formula C16H27NO2 B4936122 2-[6-(4-Ethylphenoxy)hexylamino]ethanol

2-[6-(4-Ethylphenoxy)hexylamino]ethanol

Cat. No.: B4936122
M. Wt: 265.39 g/mol
InChI Key: BPECKOXNRZHSLV-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-[6-(4-Ethylphenoxy)hexylamino]ethanol typically involves the reaction of 4-ethylphenol with 1-bromohexane to form 4-ethylphenoxyhexane. This intermediate is then reacted with ethanolamine under basic conditions to yield the final product . Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

2-[6-(4-Ethylphenoxy)hexylamino]ethanol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like acyl chlorides for amide formation. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-[6-(4-Ethylphenoxy)hexylamino]ethanol has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in cellular studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[6-(4-Ethylphenoxy)hexylamino]ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydroxyl and amine groups allow it to form hydrogen bonds and ionic interactions with these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to 2-[6-(4-Ethylphenoxy)hexylamino]ethanol include:

    2-[6-(4-Methylphenoxy)hexylamino]ethanol: Differing by a methyl group instead of an ethyl group.

    2-[6-(4-Propylphenoxy)hexylamino]ethanol: Differing by a propyl group instead of an ethyl group.

    2-[6-(4-Butylphenoxy)hexylamino]ethanol: Differing by a butyl group instead of an ethyl group.

The uniqueness of this compound lies in its specific ethyl substitution, which can influence its chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

2-[6-(4-ethylphenoxy)hexylamino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO2/c1-2-15-7-9-16(10-8-15)19-14-6-4-3-5-11-17-12-13-18/h7-10,17-18H,2-6,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPECKOXNRZHSLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCCCCCCNCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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